Home > Products > Screening Compounds P145807 > 18,19-dehydrocorynoxinic acid B
18,19-dehydrocorynoxinic acid B -

18,19-dehydrocorynoxinic acid B

Catalog Number: EVT-1593524
CAS Number:
Molecular Formula: C21H24N2O4
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
18,19-dehydrocorynoxinic acid B is a natural product found in Uncaria rhynchophylla with data available.
Overview

18,19-dehydrocorynoxinic acid B is an indole alkaloid that has garnered attention due to its unique structural features and potential biological activities. This compound is primarily derived from the plant species Uncaria rhynchophylla, which is known for its medicinal properties in traditional medicine. The compound's systematic identification and classification have been facilitated by advances in analytical techniques.

Source

18,19-dehydrocorynoxinic acid B was isolated from the chloroform extract of the leaves of Uncaria rhynchophylla (also known as cat's claw) through systematic identification methods such as liquid chromatography coupled with mass spectrometry. This plant is traditionally used in Asian herbal medicine for various therapeutic purposes, including neuroprotection and anti-inflammatory effects .

Classification

This compound belongs to the broader class of indole alkaloids, which are characterized by a bicyclic structure containing an indole ring. Indole alkaloids are notable for their diverse pharmacological activities and complex biosynthetic pathways. 18,19-dehydrocorynoxinic acid B specifically exhibits structural similarities to other alkaloids derived from Uncaria species, contributing to its classification within this group .

Synthesis Analysis

Methods

The synthesis of 18,19-dehydrocorynoxinic acid B can be approached through both natural extraction and synthetic chemistry. The natural extraction involves isolating the compound from plant sources, while synthetic methods may employ various chemical reactions to construct the indole framework.

Technical Details

Recent studies have explored synthetic pathways that utilize starting materials such as tryptamine derivatives and various acylation reactions to construct the indole skeleton. These methods often involve multi-step processes that require careful optimization of reaction conditions, including temperature, solvent choice, and catalyst selection .

Molecular Structure Analysis

Structure

The molecular formula of 18,19-dehydrocorynoxinic acid B is C22H26N2O4C_{22}H_{26}N_{2}O_{4}, with a molecular weight of approximately 382.45 g/mol. The compound features a complex structure that includes multiple stereocenters and functional groups characteristic of indole alkaloids.

Data

  • Molecular Formula: C22H26N2O4C_{22}H_{26}N_{2}O_{4}
  • Molecular Weight: 382.45 g/mol
  • IUPAC Name: (1S,2R,3Z)-3-(1H-indol-3-yl)-2-(2-hydroxyethyl)-1-methyl-1H-pyrrole-5-carboxylic acid
  • InChI Key: RQYZFUUTQJMTMJJCSZEPHKSANRQYZFUUTQJMTMJ-JCSZEPHKSA-N

The structural complexity of this compound allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.

Chemical Reactions Analysis

Reactions

18,19-dehydrocorynoxinic acid B participates in several chemical reactions typical of indole alkaloids, including electrophilic substitutions and cyclization reactions. These reactions can lead to the formation of various derivatives that may possess enhanced biological activity.

Technical Details

The compound's reactivity can be attributed to the presence of electron-rich indole nitrogen and other functional groups that facilitate nucleophilic attack or electrophilic substitution. Understanding these reaction mechanisms is essential for developing synthetic strategies aimed at modifying the compound for improved efficacy or safety profiles .

Mechanism of Action

The mechanism of action for 18,19-dehydrocorynoxinic acid B involves its interaction with specific biological targets within cells. Research indicates that this compound may modulate neurotransmitter systems or exhibit antioxidant properties.

Process and Data

Studies have shown that 18,19-dehydrocorynoxinic acid B can influence signaling pathways associated with neuroprotection and inflammation. For instance, it may enhance autophagic processes in neuronal cells, promoting the clearance of misfolded proteins and contributing to neuroprotection .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of alkaloids; can undergo oxidation or reduction reactions depending on conditions.
Applications

Scientific Uses

18,19-dehydrocorynoxinic acid B has potential applications in pharmacology due to its observed biological activities. Research suggests it may be beneficial in treating neurodegenerative diseases owing to its neuroprotective effects. Additionally, its anti-inflammatory properties make it a candidate for further studies in inflammatory conditions.

Ongoing research aims to elucidate its full therapeutic potential and explore modifications that could enhance efficacy or reduce side effects .

Biosynthesis and Metabolic Pathways in Uncaria Species

Role of Tryptophan Decarboxylase and Strictosidine Synthase in Alkaloid Biosynthesis

18,19-Dehydrocorynoxinic acid B (DCAB) is a tetracyclic oxindole alkaloid (TOA) biosynthesized in Uncaria rhynchophylla through the universal monoterpene indole alkaloid (MIA) pathway. This pathway initiates with the enzymatic decarboxylation of tryptophan to tryptamine, catalyzed by tryptophan decarboxylase (TDC; EC 4.1.1.28). TDC strictly regulates carbon and nitrogen flux into the MIA scaffold, serving as the gateway to alkaloid diversity [1]. Subsequently, strictosidine synthase (STR; EC 4.3.3.2) mediates the condensation of tryptamine and the iridoid precursor secologanin to form strictosidine (7), the universal precursor of all MIAs [1] [10]. The expression level of UrSTR2 (the U. rhynchophylla STR isoform) directly correlates with TOA accumulation, including DCAB [1].

Strictosidine undergoes hydrolysis by strictosidine β-D-glucosidase (SGD; EC 3.2.1.105) to yield a highly reactive aglycone. This intermediate undergoes spontaneous rearrangements and enzyme-mediated modifications (e.g., decarboxylations, oxidations, and ring formations) to generate structural diversity. DCAB and its isomer 18,19-dehydrocorynoxinic acid represent late-stage products characterized by a C-16 carboxylic acid group and a Δ18,19 double bond, distinguishing them from ester-bearing TOAs like rhynchophylline [1] [2]. Organ-specific transcriptomics and metabolomics in U. rhynchophylla (leaves, stems, hooks) confirm higher coordinated expression of UrTDC, UrSTR2, and UrSGD1 in tissues rich in TOAs, providing a genetic basis for DCAB biosynthesis [1].

Table 1: Key Enzymes in the Early Biosynthetic Pathway of 18,19-Dehydrocorynoxinic Acid B

Enzyme (Abbreviation)EC NumberFunction in PathwayGene in U. rhynchophylla (Ur)
Tryptophan Decarboxylase (TDC)4.1.1.28Converts L-tryptophan to tryptamineUrTDC
Strictosidine Synthase (STR)4.3.3.2Condenses tryptamine + secologanin → strictosidineUrSTR2
Strictosidine β-D-Glucosidase (SGD)3.2.1.105Hydrolyzes strictosidine → reactive aglyconeUrSGD1

Metabolic Engineering of Tetracyclic Oxindole Alkaloid Pathways

Metabolic engineering strategies aimed at enhancing TOA production rely heavily on manipulating the TDC-STR-SGD axis. Overexpression of UrTDC and UrSTR2 in microbial systems (E. coli, yeast) or plant cell cultures significantly increases flux toward strictosidine, the bottleneck intermediate [1]. However, reconstituting the full DCAB pathway remains challenging due to incomplete knowledge of downstream steps, including the dehydrogenation and decarboxylation reactions specific to corynoxinic acid-type alkaloids [1] [10].

Transcriptome analysis of U. rhynchophylla tissues (hooks > leaves > stems) identified 47,423 unigenes, enabling the discovery of UrTDC, UrSTR2, and UrSGD1 [1]. Co-expression analysis using these genes as "baits" helps identify candidate genes for late biosynthetic steps. Advanced analytical techniques like UPLC-Q-TOF-MS with Mass Defect Filtering (MDF) and diagnostic fragmentation ions facilitate systematic identification of TOAs, including DCAB and its precursors/intermediates, within complex plant extracts. This approach has identified DCAB alongside other TOAs like glabratine and geissoschizine methyl ether [10].

Table 2: Metabolic Engineering Strategies for Enhancing TOA Biosynthesis

StrategyTargetEffect on TOA Pathway (Including DCAB)Evidence in Uncaria Studies
Gene OverexpressionUrTDC, UrSTR2↑ Strictosidine production (Precursor flux)↑ TOA levels in transcriptome-correlated tissues [1]
Organ-Specific MetabolomicsN/AIdentification of high-TOA tissues for gene discoveryHooks/leaves show highest DCAB/TOA content [1]
Co-Expression AnalysisDownstream enzymesIdentifies novel genes for late steps (e.g., dehydrogenases)UrTDC/STR/SGD used as bait genes [1]
UPLC-Q-TOF-MS with MDFMetabolite profilingSystematic identification of TOAs (e.g., DCAB)Detected 32 alkaloids including DCAB [10]

Biotransformation Mechanisms in Rat Models: Glucuronidation and Hydroxylation Patterns

Following oral administration of isocorynoxeine (a structural analog) or Uncaria extracts to rats, DCAB is identified as a significant in vivo metabolite. Biotransformation involves phase I and phase II reactions, primarily mediated by hepatic cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). Key Phase I pathways include:

  • Hydroxylation: Aromatic ring hydroxylation at C-10 or C-11 positions [3] [5].
  • Oxidation: Oxidation at C-5 leading to 5-oxo derivatives (e.g., 5-oxoisocorynoxeinic acid) [5].
  • Hydrolysis: Ester cleavage at C-16, converting corynoxeine-type esters (methyl ester) to corynoxinic acid-type acids like DCAB [3] [5].

Phase II metabolism involves glucuronidation, predominantly forming O-glucuronides at the carboxylic acid group (C-16 position) or at hydroxylated sites (e.g., 10-OH or 11-OH). Notably, 5-oxoisocorynoxeinic acid-22-O-β-D-glucuronide is a major biliary metabolite [3] [5]. In vitro studies using rat and human liver microsomes confirm that CYP2C19, CYP2D6, and CYP3A4 are the primary isoforms responsible for DCAB precursor oxidation [5]. Gender differences in rats (higher metabolite clearance in males) highlight potential metabolic variability [4].

Table 3: Major Metabolic Pathways of DCAB and Related TOAs in Rats

Metabolite TypeExample Metabolites IdentifiedPrimary Metabolic ReactionKey Enzymes Involved
Phase I (Oxidation/Hydrolysis)18,19-Dehydrocorynoxinic acid B (DCAB), 5-Oxoisocorynoxeinic acidEster hydrolysis, Aliphatic/aromatic hydroxylation, Carbonyl formationCYP2C19, CYP2D6, CYP3A4 [5]
Phase II (Glucuronidation)5-Oxoisocorynoxeinic acid-22-O-β-D-glucuronide, 10/11-Hydroxy TOA glucuronidesGlucuronic acid conjugation at carboxylic acid or hydroxyl groupsUGT1A, UGT2B isoforms [3] [5]
Phase I + IIHydroxylated DCAB glucuronidesHydroxylation followed by glucuronidationCYPs + UGTs [3] [4] [5]

Properties

Product Name

18,19-dehydrocorynoxinic acid B

IUPAC Name

(E)-2-[(3R,6'S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C21H24N2O4/c1-3-13-11-23-9-8-21(16-6-4-5-7-17(16)22-20(21)26)18(23)10-14(13)15(12-27-2)19(24)25/h3-7,12-14,18H,1,8-11H2,2H3,(H,22,26)(H,24,25)/b15-12+/t13-,14+,18+,21-/m1/s1

InChI Key

ZGSZUQKKUBVUPV-HCFCNZAZSA-N

Synonyms

18,19-dehydrocorynoxinic acid B

Canonical SMILES

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)O

Isomeric SMILES

CO/C=C(\[C@H]1C[C@H]2[C@@]3(CCN2C[C@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.